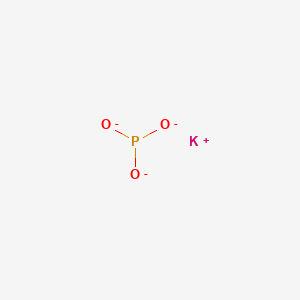

Potassium;phosphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

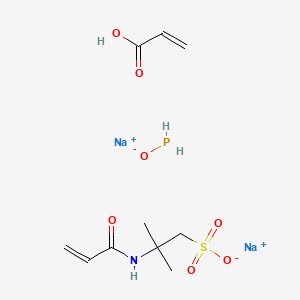

Potassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and potassium hydroxide. This compound is widely used in agriculture as a fertilizer and fungicide due to its ability to provide essential nutrients and protect plants from various diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate or potassium hydroxide. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate or potassium hydroxide while stirring. The reaction mixture is then filtered to remove any impurities .

Industrial Production Methods: In industrial settings, potassium phosphite is produced by a similar method but on a larger scale. The process involves feeding soft water into a reactor, adding phosphorous acid while stirring, and then charging potassium carbonate. The reaction is completed by filtering the mixture to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. It can be oxidized to form potassium phosphate, hydrolyzed to produce phosphonic acid, and esterified to form phosphonate esters .

Common Reagents and Conditions:

Oxidation: Potassium phosphite can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Hydrolysis of potassium phosphite can be achieved by heating it with water.

Esterification: Esterification reactions involve reacting potassium phosphite with alcohols in the presence of catalysts like sulfuric acid.

Major Products Formed:

Oxidation: Potassium phosphate

Hydrolysis: Phosphonic acid

Esterification: Phosphonate esters

Applications De Recherche Scientifique

Potassium phosphite has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.

Mécanisme D'action

Potassium phosphite exerts its effects by activating plant defense mechanisms. It induces the production of plant hormones involved in defense, such as salicylic acid, and activates enzymes that strengthen cell walls and produce phytoalexins. These actions help plants resist pathogen attacks and enhance their overall health .

Comparaison Avec Des Composés Similaires

- Phosphorous acid (H₃PO₃)

- Fosetyl-Al (Aluminum tris O-ethyl phosphonate)

- Potassium phosphate (KH₂PO₄)

Comparison:

- Phosphorous acid: Both potassium phosphite and phosphorous acid are used as fungicides, but potassium phosphite is more effective due to its systemic properties.

- Fosetyl-Al: Fosetyl-Al is another systemic fungicide, but it is less commonly used compared to potassium phosphite.

- Potassium phosphate: While potassium phosphate is primarily used as a fertilizer, potassium phosphite serves a dual purpose as both a fertilizer and a fungicide .

Potassium phosphite stands out due to its dual functionality and effectiveness in enhancing plant defense mechanisms, making it a valuable compound in agriculture and scientific research.

Propriétés

Formule moléculaire |

KO3P-2 |

|---|---|

Poids moléculaire |

118.070 g/mol |

Nom IUPAC |

potassium;phosphite |

InChI |

InChI=1S/K.O3P/c;1-4(2)3/q+1;-3 |

Clé InChI |

BYWPUEKYYNEJHA-UHFFFAOYSA-N |

SMILES canonique |

[O-]P([O-])[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)

![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)